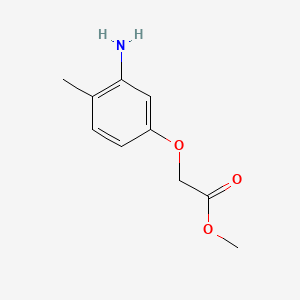

Methyl 2-(3-amino-4-methylphenoxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 2-(3-amino-4-methylphenoxy)acetate |

InChI |

InChI=1S/C10H13NO3/c1-7-3-4-8(5-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |

InChI Key |

FRFFQBDMMOICDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 2-(3-amino-4-methylphenoxy)acetate

The traditional synthesis of this compound typically involves a multi-step process that leverages well-understood reactions, including ether formation and the introduction or modification of an amino group.

The core structure of this compound is an ether linkage between a substituted phenol (B47542) and a methyl acetate (B1210297) group. A primary synthetic strategy involves a Williamson ether synthesis, a classic method for forming ethers. In this approach, the corresponding phenoxide ion is reacted with a methyl haloacetate.

A common pathway begins with a precursor containing a nitro group, which is later converted to the required amino group. The synthesis can be summarized in two main stages:

Etherification : 4-methyl-3-nitrophenol (B15662) is treated with a base to form the phenoxide, which then acts as a nucleophile, attacking an electrophilic acetate source like methyl bromoacetate (B1195939). This reaction forms the intermediate, Methyl 2-(4-methyl-3-nitrophenoxy)acetate.

Amination via Reduction : The nitro group of the intermediate is then reduced to an amino group. This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., with H₂ gas over a palladium catalyst) or chemical reduction (e.g., using tin(II) chloride or iron in acidic conditions).

Alternatively, if the starting material is 3-amino-4-methylphenol, the etherification step can be performed directly, although the amino group may require a protecting group to prevent side reactions.

The selection of appropriate starting materials is critical for a successful synthesis. The choice of precursors is dictated by commercial availability, cost, and reactivity.

Phenolic Precursor : A frequently used precursor is 4-methyl-3-nitrophenol . This compound is advantageous because the nitro group is an effective electron-withdrawing group that activates the molecule for certain reactions and can be reliably converted into the target amino group in a later step. An alternative is 3-amino-4-methylphenol , which allows for a more direct route but may necessitate the use of protecting groups for the amine functionality to avoid N-alkylation during the ether synthesis step.

Acetate Precursor : Methyl bromoacetate or methyl chloroacetate (B1199739) are common reagents for introducing the methyl acetate moiety. Methyl bromoacetate is generally more reactive than its chloro-analogue, often leading to higher yields or requiring milder reaction conditions, but it can be more expensive.

To maximize the yield and purity of this compound, optimization of reaction parameters for the key etherification step is essential. Factors such as the choice of base, solvent, and temperature play a significant role.

Key variables in the Williamson ether synthesis step include:

Base : A variety of bases can be used to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Cesium carbonate is often favored as it can lead to higher yields, particularly in polar aprotic solvents, though its cost is higher.

Solvent : Polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), and acetonitrile (B52724) are typically used as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Temperature : The reaction is often performed at elevated temperatures, typically under reflux, to ensure a reasonable reaction rate. chemicalbook.com However, the temperature must be controlled to minimize potential side reactions.

The following table illustrates how different conditions can affect the outcome of the etherification of a substituted phenol with methyl bromoacetate, based on typical optimization studies for similar reactions. researchgate.netresearchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 12 | 75 |

| 2 | NaH | THF | 66 (Reflux) | 8 | 82 |

| 3 | Cs₂CO₃ | DMF | 80 | 4 | 91 |

| 4 | K₂CO₃ | DMF | 80 | 8 | 85 |

| 5 | Cs₂CO₃ | Acetone | 56 (Reflux) | 6 | 88 |

This table is representative of optimization studies for Williamson ether synthesis reactions.

Advanced Synthetic Approaches to this compound and Analogues

Modern synthetic chemistry offers advanced methods to improve upon traditional syntheses and to create novel, structurally related compounds, including chiral analogues.

While this compound itself is achiral, there is significant interest in developing stereoselective methods to produce chiral analogues. Such analogues could feature a stereocenter on the acetate side chain or on a substituent of the phenoxy ring. Asymmetric synthesis techniques are employed to control the formation of these stereocenters.

One approach involves the use of a chiral auxiliary. A chiral alcohol could be used to form an ester, and subsequent reactions, such as an asymmetric alkylation of the enolate, could establish a new stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product.

Another strategy is reagent-based control, where a chiral reagent or catalyst directs the stereochemical outcome of a reaction. For instance, in the synthesis of analogues with a chiral amino acid structure, stereoselective reduction of a ketone or imine precursor using a chiral reducing agent can establish the desired stereochemistry at a specific carbon atom. nih.gov Such methods are crucial for preparing compounds with specific three-dimensional arrangements for various chemical applications.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. ajrconline.orgsemanticscholar.org

In the context of synthesizing this compound, microwave irradiation can be applied to the Williamson ether synthesis step. The rapid heating can significantly shorten the time required to achieve high conversion rates. For example, a reaction that might take several hours under conventional reflux could potentially be completed in minutes using a microwave reactor. researchgate.net

The table below provides a comparison of conventional heating versus microwave-assisted synthesis for a representative etherification reaction, highlighting the typical enhancements. researchgate.net

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating (Oil Bath) | 8 - 12 hours | 70 - 85 |

| Microwave Irradiation | 10 - 30 minutes | 85 - 95 |

This table illustrates the general advantages of microwave-assisted synthesis over conventional heating for related organic reactions.

This non-contact, efficient heating method not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. semanticscholar.org

Green Chemistry Principles in Synthesis Design

The synthesis of phenoxyacetate (B1228835) derivatives, including this compound, is traditionally achieved via the Williamson ether synthesis. This involves the reaction of a phenol (3-amino-4-methylphenol) with an α-haloacetate (such as methyl chloroacetate or methyl bromoacetate) in the presence of a base. The application of green chemistry principles to this synthesis aims to reduce its environmental impact by focusing on aspects like solvent selection, catalyst efficiency, and energy consumption.

Key green strategies applicable to the synthesis include:

Solvent-Free or Green Solvent Conditions: Traditional syntheses often employ polar aprotic solvents like acetone or DMF. Green alternatives involve using water with phase-transfer catalysts, ionic liquids, or conducting the reaction under solvent-free conditions, which can simplify workup and minimize volatile organic compound (VOC) emissions. jetir.org

Catalyst Innovation: The use of solid-supported catalysts, such as metal-exchanged montmorillonite (B579905) clays, can facilitate easier separation and recycling of the catalyst, reducing waste. researchgate.net For the Williamson ether synthesis, nanoclay minerals can serve as efficient and environmentally benign catalysts. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields.

Atom Economy: The synthesis is inherently atom-economical, but by-product formation (inorganic salts) must be managed. The choice of base (e.g., K₂CO₃ vs. NaOH) and reaction conditions can influence the purity of the product and the nature of the waste stream.

By integrating these principles, a more sustainable synthetic route can be designed, aligning with modern standards for environmentally conscious chemical production. chalcogen.rorsc.org

Chemical Derivatization and Functionalization of the Core Scaffold

The structure of this compound offers three primary sites for chemical modification: the primary amino group, the methyl ester, and the aromatic ring. These sites allow for the generation of a diverse library of derivatives for further research.

The primary amino group is a highly reactive nucleophilic center, making it a prime target for functionalization. Common transformations serve to introduce a wide variety of functional groups, thereby modulating the molecule's physicochemical properties.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride would yield the corresponding N-acetamide derivative.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces sulfonamides, which are known for their distinct chemical stability and biological importance.

Alkylation and Reductive Amination: Direct alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield a secondary or tertiary amine.

Protection: For multi-step syntheses, the amino group often requires protection to prevent unwanted side reactions. A common strategy is the introduction of a tert-butyloxycarbonyl (Boc) group by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). chemicalbook.com This protecting group is stable under many reaction conditions but can be readily removed with acid.

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Acylation | Acetyl Chloride, Acetic Anhydride (B1165640) | Amide (-NHCOR) |

| Sulfonylation | Tosyl Chloride (TsCl), Mesyl Chloride (MsCl) | Sulfonamide (-NHSO₂R) |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate (-NHBoc) |

The ester functional group provides a handle for several key chemical transformations, primarily through its conversion to the corresponding carboxylic acid.

Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid, 2-(3-amino-4-methylphenoxy)acetic acid, typically by treatment with an aqueous base like sodium hydroxide, followed by acidic workup.

Amidation: The ester can be converted directly to an amide via aminolysis, though this often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid, activate it (e.g., using DCC or other coupling agents), and then react it with a primary or secondary amine. researchgate.netresearchgate.net This two-step process allows for the synthesis of a wide array of N-substituted amides.

Reduction: The ester or the corresponding carboxylic acid can be reduced to the primary alcohol, 2-(3-amino-4-methylphenoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Ester Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid (-COOH) |

| Amide Formation (from acid) | 1. SOCl₂ or DCC 2. R₂NH | Amide (-CONR₂) |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino group, the methyl group, and the ether-linked acetate group. echemi.com The amino group is the most powerful activating, ortho-, para-director. libretexts.org The methyl and ether groups are also ortho-, para-directing.

The directing effects of the existing substituents determine the position of incoming electrophiles. The positions are numbered relative to the ether linkage (C1):

Position 2: Ortho to the ether, meta to the amino group.

Position 5: Para to the methyl group, ortho to the amino group.

Position 6: Ortho to the ether and ortho to the methyl group.

Given the powerful activating effect of the amino group, substitution is strongly favored at the positions ortho and para to it. The para position is blocked by the methyl group, so substitution is most likely to occur at position 5 (ortho to the amino group). Position 2 is also activated (ortho to the ether, meta to the amino), making it a secondary site for substitution.

To control reactivity and prevent polysubstitution, the highly activating amino group is often protected, for example, as an acetamide. libretexts.org This attenuates its activating effect and provides steric hindrance, which can improve regioselectivity.

Halogenation: Reactions with electrophilic halogen sources (e.g., Br₂ in acetic acid, or N-chlorosuccinimide) are expected to proceed readily. google.com Due to the high activation of the ring, these reactions may not require a Lewis acid catalyst. The primary products would be the 5-halo and potentially 2-halo derivatives.

Nitration: Direct nitration with nitric acid can be aggressive, leading to oxidation and side products. libretexts.org A milder approach using nitric acid in acetic anhydride is often preferred, especially after protecting the amino group. The nitro group would be directed primarily to the 5-position.

| Reaction Type | Reagent(s) | Predicted Major Regioisomer(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ / CH₃COOH | 5-bromo | High ring activation may lead to di-substitution. |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-chloro | Milder chlorinating agent. |

| Nitration | HNO₃ / H₂SO₄ (on protected amine) | 5-nitro | Protection of the amino group is recommended to prevent oxidation. libretexts.org |

Scale-Up Considerations for Research and Preclinical Development

Transitioning the synthesis of this compound from a laboratory-bench scale to larger quantities suitable for preclinical studies involves a distinct set of challenges that must be addressed to ensure a safe, robust, and economically viable process. pharmafeatures.comcontractpharma.com

Key considerations include:

Process Safety and Hazard Analysis: A thorough Process Hazards Analysis (PHA) is critical. labmanager.com This involves evaluating the thermal stability of reactants and intermediates, identifying potential exothermic events, and assessing the toxicity and handling requirements of all materials. For example, the use of reagents like methyl bromoacetate requires stringent handling protocols.

Route Scouting and Optimization: The synthetic route chosen for scale-up must be efficient and reproducible. pharmtech.com This often means re-evaluating and optimizing reaction conditions such as solvent choice, reaction temperature, concentration, and catalyst loading to maximize yield and minimize impurities. The goal is to develop a process that consistently delivers the final product within predefined specifications. pharmafeatures.com

Impurity Profiling and Control: Impurities that are negligible at the lab scale can become significant issues in larger batches. pharmafeatures.com It is essential to identify the source of all major impurities (from starting materials, by-products, or degradation) and develop strategies to control them. This is crucial for meeting the stringent purity requirements for preclinical and clinical materials. fda.gov

Purification Method Development: Laboratory purification methods like column chromatography are often not practical for large-scale production. Robust, scalable purification methods such as crystallization or distillation must be developed. Selecting an appropriate solvent system for crystallization is key to achieving high purity and yield.

Regulatory Compliance: For preclinical development, the synthesis must be conducted following appropriate quality guidelines. This includes thorough documentation of the manufacturing process, analytical methods, and batch records to ensure traceability and reproducibility. fda.gov

Successfully navigating these challenges is essential for the efficient and safe production of the compound in the quantities and quality required for advanced research and development. contractpharma.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Methyl 2-(3-amino-4-methylphenoxy)acetate Analogues

The design of new analogues of this compound is guided by principles aimed at enhancing desired biological effects while minimizing off-target activity. These strategies range from target-focused rational design to broader, diversity-oriented combinatorial approaches.

Rational drug design involves creating new molecules based on a known biological target's three-dimensional structure. nih.gov This structure-based approach allows for the design of analogues that can achieve a better fit and stronger binding affinity within the target's active site. researchgate.net If the biological target of this compound were known, its binding pocket could be analyzed to guide modifications.

Key interactions to consider would include:

Hydrogen Bonding: The primary amino group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. Analogues could be designed to optimize these interactions with specific residues in a target's binding site.

Ionic Interactions: The amino group, being basic, can be protonated under physiological conditions to form an ammonium (B1175870) cation (-NH3+), enabling strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate.

Hydrophobic Interactions: The methyl-substituted benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar pockets of a biological target.

Pi-Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

A rational design strategy would involve computational modeling and docking studies to predict how modifications to the parent structure would alter these binding interactions, leading to the synthesis of analogues with potentially improved potency and selectivity. researchgate.net

Combinatorial chemistry provides a method for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. This approach would be valuable for exploring the SAR of this compound, especially when a specific biological target is not well defined.

A combinatorial library could be generated by systematically varying three key regions of the molecule:

The Aromatic Ring (R¹): A variety of substituents (e.g., halogens, alkyls, alkoxy groups) could be introduced at the available positions on the benzene ring to probe the electronic and steric requirements for activity.

The Amino Group (R²): The primary amine could be converted into secondary or tertiary amines, amides, or sulfonamides to explore the necessity of the hydrogen bond donating capacity and basicity of this group.

The Ester Moiety (R³): The methyl ester could be transformed into other esters (ethyl, propyl, etc.), carboxylic acids, or amides to assess the role of this group in terms of steric bulk, lipophilicity, and metabolic stability.

By creating a diverse library of analogues and screening them for biological activity, researchers can identify key structural features required for the desired effect and quickly establish a preliminary SAR profile.

Impact of Aromatic Substitutions on Biological Activity

Substituents on the aromatic ring can profoundly influence a molecule's biological activity by altering its electronic, steric, and hydrophobic properties. msu.edu These changes affect how the molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted.

The electronic nature of substituents on the phenoxy ring modifies the electron density of the entire molecule.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or additional alkyl groups increase the electron density of the aromatic ring through resonance and inductive effects, which can enhance π-π stacking interactions or influence the pKa of the amino group. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density, potentially altering its interaction with electron-rich domains of a target. beilstein-journals.org EWGs also lower the basicity of the amino group.

Steric effects relate to the size and shape of the substituents. libretexts.org Bulky groups placed near the ether linkage or the amino group could cause steric hindrance, forcing the molecule into a specific conformation that may either enhance or prevent its binding to a target. The interplay between electronic and steric factors is crucial for optimizing biological activity.

Table 1: Potential Aromatic Substituents and Their Physicochemical Effects

| Substituent (R) | Electronic Effect | Hammett Constant (σp) | Steric Effect |

|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (Inductive), Weakly donating (Resonance) | +0.23 | Moderate |

| -F (Fluoro) | Electron-withdrawing (Inductive), Weakly donating (Resonance) | +0.06 | Small |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | +0.54 | Large |

| -OCH3 (Methoxy) | Strongly electron-donating (Resonance), Withdrawing (Inductive) | -0.27 | Moderate |

| -NO2 (Nitro) | Strongly electron-withdrawing | +0.78 | Moderate |

The arrangement of substituents on the aromatic ring is critical to biological activity. openstax.org Moving the amino and methyl groups of this compound to different positions would create positional isomers with distinct properties. For instance, shifting the amino group to the para-position relative to the ether linkage would significantly alter the molecule's dipole moment and the accessibility of the amine for hydrogen bonding.

Table 2: Comparison of Positional Isomers

| Compound Name | Position of Amino Group | Position of Methyl Group | Expected Impact on Properties |

|---|---|---|---|

| This compound | meta to ether | para to ether | Baseline compound. |

| Methyl 2-(4-amino-3-methylphenoxy)acetate | para to ether | meta to ether | Altered dipole moment; direct resonance interaction between amino and ether groups. |

| Methyl 2-(2-amino-4-methylphenoxy)acetate | ortho to ether | para to ether | Potential for intramolecular hydrogen bonding; significant steric hindrance near the ether linkage. |

| Methyl 2-(3-amino-5-methylphenoxy)acetate | meta to ether | meta to ether | Different electronic influence on the ether oxygen compared to the baseline. |

Role of the Ester and Amino Moieties in Molecular Recognition

The functional groups of a molecule are its primary points of contact with a biological target. For this compound, the ester and amino moieties are critical for molecular recognition.

The amino moiety is a versatile functional group. As a primary amine, it can donate two hydrogen bonds, which is a crucial interaction for anchoring the molecule within a binding site. nih.gov Its basic character allows it to become protonated at physiological pH, forming a positive charge that can engage in powerful electrostatic or ionic interactions. Modifying this group, for example by acylation to form an amide, would neutralize its basicity and change its hydrogen bonding capability from a pure donor to a donor-acceptor, thereby significantly altering its binding profile.

The ester moiety also plays a key role. nih.gov The carbonyl oxygen is a hydrogen bond acceptor. nih.gov The entire ester group contributes to the molecule's polarity and solubility. Furthermore, the size of the alkyl group on the ester (methyl in this case) can be modified to probe for steric constraints within a binding pocket. semanticscholar.org Changing the methyl to a bulkier group like ethyl or isopropyl could either improve binding by filling a hydrophobic pocket or decrease activity due to a steric clash. Esters are also susceptible to hydrolysis by esterase enzymes in the body, meaning this moiety can influence the compound's pharmacokinetic profile and duration of action.

Conformational Analysis and Flexibility in SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the key rotatable bonds would determine the spatial arrangement of the functional groups, which in turn governs its interaction with biological targets.

The central ether linkage (C-O-C) and the ester group allow for considerable conformational freedom. The torsion angles around the phenoxyacetic acid moiety are particularly critical. Studies on related phenoxyacetic acid derivatives have shown that the side-chain conformation can adopt different orientations, primarily described as synclinal or antiperiplanar. These conformations dictate the relative positions of the aromatic ring and the acetate (B1210297) group, which can be a crucial factor in binding to a receptor or enzyme active site.

The flexibility of the molecule allows it to adopt a range of conformations in solution. However, upon binding to a biological target, it is likely to adopt a specific, low-energy "bioactive" conformation. Computational modeling techniques, such as molecular mechanics and quantum chemical calculations, could be employed to predict the preferred conformations and the energy barriers between them. Such studies would be essential to build a comprehensive SAR model by correlating specific conformational states with observed biological activity.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Potential Conformations | Impact on SAR |

| C-C-O-C | Defines the orientation of the acetate group relative to the phenoxy ring | synclinal, antiperiplanar | Influences the distance and orientation between the aromatic ring and the ester, critical for receptor fit. |

| Ar-O-C-C | Governs the planarity and overall shape of the molecule | Can vary to optimize interactions with the binding pocket. | Affects the molecule's ability to fit into a specific binding site. |

| O-C-C=O | Determines the orientation of the carbonyl group | Can influence hydrogen bonding and dipolar interactions. | Important for interactions with polar residues in the active site. |

Note: The data in this table is hypothetical and based on general principles of conformational analysis for phenoxyacetate (B1228835) derivatives, as specific experimental or computational data for this compound is not available.

Enantiomeric Purity and Stereochemical Influence on Activity

The presence of a stereocenter in a molecule necessitates an evaluation of the biological activity of its individual enantiomers. Although this compound itself is not chiral, substitution patterns on the aromatic ring or modifications to the acetate side chain could introduce chirality.

In such hypothetical chiral analogs, it is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles. This stereoselectivity arises from the differential interactions of the enantiomers with a chiral biological environment, such as a receptor binding site or an enzyme's active site.

The enantiomeric purity of a chiral drug is a critical quality attribute. The presence of an inactive or less active enantiomer (the distomer) can contribute to side effects or even antagonize the therapeutic effect of the active enantiomer (the eutomer). Therefore, for any chiral derivative of this compound, the development of stereoselective synthetic methods and analytical techniques for determining enantiomeric excess would be paramount.

Table 2: Hypothetical Stereochemical Influence on Activity for a Chiral Analog of this compound

| Enantiomer | Relative Activity | Potential Rationale for Differential Activity |

| (R)-enantiomer | Potentially higher | The spatial arrangement of substituents may lead to a more favorable binding orientation with the target. |

| (S)-enantiomer | Potentially lower or inactive | Steric hindrance from one of the substituents in this configuration might prevent optimal binding. |

Note: This table is illustrative and based on the general principle of stereoselectivity in drug action. Specific data on chiral analogs of this compound is not available.

Molecular Mechanisms and Biological Interactions

Identification and Validation of Molecular Targets

The initial step in characterizing a compound's activity is the identification and validation of its molecular targets. This is typically achieved through a variety of in vitro and cellular assays.

Enzyme Inhibition and Activation Profiling

Enzymes are critical regulators of numerous physiological processes and are common targets for therapeutic intervention. Profiling a compound's activity against a panel of enzymes can reveal its potential therapeutic applications and off-target effects.

Currently, there are no published studies that have profiled the inhibitory or activatory effects of Methyl 2-(3-amino-4-methylphenoxy)acetate against any specific enzymes. Such studies would typically involve assays to determine parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (Kact) against a range of enzyme classes, such as kinases, proteases, or phosphatases. Without this data, the enzymatic targets of this compound remain unknown.

Receptor Binding and Modulation Assays

Cell surface and nuclear receptors are another major class of drug targets. Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). Subsequent functional assays can then determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

As with enzyme profiling, there is a lack of available research on the receptor binding profile of this compound. No studies have been published that investigate its binding to any class of receptors, including G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

Cellular Pathway Analysis

Understanding how a compound affects cellular pathways is crucial for linking its molecular interactions to a physiological response. Techniques such as western blotting, reporter gene assays, and transcriptomic or proteomic profiling can reveal the downstream consequences of a compound's interaction with its molecular target.

To date, no studies have been published that investigate the impact of this compound on any specific cellular signaling pathways. Research in this area would be necessary to understand its potential effects on cellular processes such as proliferation, differentiation, apoptosis, or inflammation.

Biochemical Characterization of Ligand-Target Interactions

Once a molecular target is identified, the next step is to characterize the biochemical and biophysical properties of the interaction in detail.

Binding Affinity and Kinetic Studies

Quantitative measurements of binding affinity and kinetics provide valuable insights into the potency and duration of a compound's action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to determine these parameters.

Given that no molecular targets for this compound have been identified, there are consequently no studies available that have characterized its binding affinity or kinetics.

Selectivity Profiling Against Off-Targets

Selectivity is a critical attribute of a therapeutic compound, as interactions with unintended targets, known as off-targets, can lead to adverse effects. Selectivity profiling involves testing a compound against a broad panel of related and unrelated molecular targets.

Without an identified primary target, a formal selectivity profile for this compound cannot be established. Such an analysis would be a crucial step in its preclinical development to assess its potential for off-target toxicities.

Allosteric Modulation Investigations

Allosteric modulation refers to the regulation of a protein by a molecule (an allosteric modulator) that binds to a site other than the protein's active site. This binding event induces a conformational change in the protein, which in turn alters its activity. Investigations into the allosteric modulation potential of a compound would typically involve assays to determine if it can enhance or inhibit the function of a target protein in a non-competitive manner.

Current Status for this compound: There are no available studies investigating whether this compound acts as an allosteric modulator on any biological target.

Cellular Effects in In Vitro Models

Cytotoxic and Antiproliferative Activities in Cell Lines

Cytotoxic activity refers to the ability of a compound to kill cells, while antiproliferative activity describes its capacity to inhibit cell growth. These effects are fundamental in areas such as oncology research. Standard assays, like the MTT or SRB assays, are used to measure the concentration of a compound required to inhibit cell viability or proliferation by 50% (IC50).

Current Status for this compound: No data from studies on the cytotoxic or antiproliferative effects of this compound on any cancer or other cell lines have been published. Therefore, no data tables of its potency or selectivity can be presented.

Antimicrobial Potency Against Pathogenic Strains

The antimicrobial potency of a compound is its ability to kill or inhibit the growth of pathogenic microorganisms, such as bacteria and fungi. This is typically quantified by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of relevant pathogenic strains.

Current Status for this compound: There is no published research detailing the antimicrobial activity of this compound against any pathogenic strains.

Investigation of Apoptosis and Cell Cycle Modulation

Apoptosis is a form of programmed cell death, a crucial process for normal development and tissue homeostasis. Cell cycle modulation refers to the interference with the sequence of events that lead to cell division. Techniques like flow cytometry are used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to detect markers of apoptosis.

Current Status for this compound: There are no studies available that have investigated the potential of this compound to induce apoptosis or modulate the cell cycle in any cell line.

Mechanisms of Action Elucidation at the Molecular Level

Elucidating the mechanism of action at the molecular level involves identifying the specific biochemical pathways and molecular targets through which a compound exerts its biological effects. This can include identifying binding proteins, inhibiting enzymes, or modulating signaling pathways.

Current Status for this compound: As there is no data on the biological activities of this compound, its molecular mechanism of action remains completely uncharacterized.

A comprehensive review of scientific literature and databases reveals a lack of published research on the pharmacological properties of the chemical compound this compound in preclinical animal models. Consequently, there is no available data to generate an article based on the specific outline provided.

Extensive searches for in vivo pharmacodynamic studies, including dose-response relationships, time-course of pharmacological effects, and target engagement in animal tissues, yielded no results for this particular compound. Similarly, no efficacy studies in inflammatory pain models or cancer xenograft models involving this compound have been documented in accessible scientific literature.

Therefore, the requested article focusing on the preclinical pharmacological investigations of this compound cannot be produced.

Pharmacological Investigations in Preclinical Animal Models

Comparative Studies with Reference Compounds in Animal Models

No data from comparative studies evaluating Methyl 2-(3-amino-4-methylphenoxy)acetate against standard therapeutic agents in any animal models is currently available in the public domain.

Computational Chemistry and Bioinformatics Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For a novel compound like Methyl 2-(3-amino-4-methylphenoxy)acetate, the initial step in molecular docking is often the identification of potential biological targets. This can be achieved through literature review of structurally similar compounds or through reverse docking, where the compound is docked against a library of known protein structures.

While specific docking studies on this compound are not extensively available, studies on analogous phenoxyacetic acid derivatives have identified a range of potential binding sites. For instance, various phenoxyacetic acid derivatives have been docked against enzymes such as cyclooxygenase (COX), lipoxygenase, and carbonic anhydrase, which are implicated in inflammation and other pathological processes. The binding sites are typically hydrophobic pockets within the enzyme's active site, often with specific hydrogen bond donors and acceptors that are crucial for ligand recognition.

In a representative study on phenoxyacetanilide derivatives, the binding site of the COX-2 enzyme was a key target. The docking studies revealed that these derivatives fit into the active site of the enzyme, indicating their potential as anti-inflammatory agents semanticscholar.org. Similarly, other research has explored the interaction of phenoxyacetic acid derivatives with DNA and other protein targets like the Pim kinase and urease enzymes, highlighting the versatility of this chemical scaffold in interacting with diverse biological macromolecules researchgate.net.

Once a putative binding site is identified, molecular docking can predict the most likely binding conformation and the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For phenoxyacetic acid derivatives, the carboxylate or ester group is often predicted to form key hydrogen bonds with amino acid residues such as arginine, serine, or tyrosine within the active site. The aromatic ring of the phenoxy group typically engages in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

A study on phenoxyacetanilide derivatives targeting the COX-2 enzyme identified key interactions with amino acid residues SER-530 and TRY-355 semanticscholar.org. The following table summarizes the predicted binding energies and interacting residues for a series of these derivatives, illustrating the specific nature of these interactions.

| Compound Code | Binding Energy (Kcal/mol) | Interacting Residues |

| RKS-1 | -8.9 | SER-530, TRY-355 |

| RKS-2 | -8.5 | SER-530, TRY-355 |

| RKS-3 | -8.7 | SER-530, TRY-355 |

Data from a study on phenoxyacetanilide derivatives as potential anti-inflammatory agents semanticscholar.org.

These detailed interaction patterns are crucial for understanding the molecular basis of activity and for designing modifications to the ligand that could enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds.

While a specific QSAR model for this compound has not been reported, QSAR studies on other series of compounds demonstrate the utility of this approach. For instance, a QSAR study on a series of acetamidosulfonamide derivatives with antioxidant activity successfully developed predictive models with high correlation coefficients nih.gov. These models can be instrumental in prioritizing the synthesis of novel analogs with potentially improved activity.

A key outcome of QSAR modeling is the identification of the most important physicochemical descriptors that influence biological activity. These descriptors provide insights into the structural features that are either beneficial or detrimental to the desired activity.

For example, in a QSAR study on a series of heterocyclic GABA analogues as inhibitors of the GABA-AT enzyme, it was found that bulky ligands tended to be better inhibitors, particularly those containing a sulfur atom nih.gov. This suggests that steric bulk and the presence of specific heteroatoms are desirable features for this particular biological target.

For this compound, a QSAR study could reveal the importance of descriptors such as:

Molecular weight and volume: Indicating the influence of size and steric factors.

LogP: A measure of hydrophobicity, which can affect cell permeability and binding to hydrophobic pockets.

Dipole moment and polar surface area: Reflecting the electronic and polar properties of the molecule, which are important for electrostatic and hydrogen bonding interactions.

Topological descriptors: Which describe the connectivity and branching of the molecule.

The following table provides a hypothetical example of physicochemical descriptors that could be used in a QSAR study of phenoxyacetic acid derivatives.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Partition coefficient between octanol (B41247) and water | Higher values may favor binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences membrane permeability and protein binding. |

| Molecular Weight (MW) | Mass of the molecule | Can be related to the size of the binding pocket. |

| Number of Hydrogen Bond Donors/Acceptors | Count of atoms that can donate/accept H-bonds | Crucial for specific interactions with the target protein. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used as a 3D query to search large compound databases for new molecules with similar activity, a process known as virtual screening.

A pharmacophore model is typically built by aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a compound like this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar compounds with their biological targets. The key pharmacophoric features might include:

An aromatic ring from the phenoxy group.

A hydrogen bond acceptor from the ester carbonyl oxygen.

A hydrogen bond donor from the amino group.

A hydrophobic feature from the methyl group.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify novel "hits" that match the pharmacophoric features. This approach has been successfully used to discover new inhibitors for a variety of protein targets nih.govmdpi.com. The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing to validate their activity. This process significantly accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with a higher probability of being active.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules over time. For a specific compound like this compound, MD simulations provide a detailed view of its dynamic behavior, flexibility, and the various shapes or conformations it can adopt. This exploration of the molecule's conformational landscape is crucial for understanding its interactions with biological targets, such as proteins or nucleic acids.

The process begins with the generation of a three-dimensional structure of the molecule. A force field, which is a set of parameters that defines the potential energy of the system, is then applied. Force fields mathematically describe the interactions between atoms, including bond stretching, angle bending, and torsional forces, as well as non-bonded van der Waals and electrostatic interactions. The simulation then solves Newton's equations of motion for the system, allowing the atoms to move and interact over a defined period, typically from nanoseconds to microseconds. This generates a trajectory that maps the positions and velocities of the atoms over time.

Analysis of this trajectory reveals the energetically favorable conformations of this compound. Key aspects of its conformational landscape that can be explored include:

Rotatable Bonds: The molecule possesses several rotatable bonds, particularly in the ether linkage and the acetate (B1210297) group. MD simulations can determine the preferred dihedral angles for these bonds, identifying the most stable spatial arrangements of the phenoxy and acetate moieties.

Flexibility and Stability: The simulations can quantify the flexibility of different parts of the molecule. For instance, the root mean square deviation (RMSD) can be calculated to assess the stability of the molecule's core structure over time.

Solvent Effects: By including solvent molecules (typically water) in the simulation box, it is possible to study how the compound's conformation changes in an aqueous environment, mimicking physiological conditions. This provides insight into how interactions with water molecules influence the shape and availability of key functional groups like the amino group.

Understanding the conformational preferences of this compound is a critical step in computational drug design. It allows researchers to identify the specific conformer that is most likely to bind to a biological target, a concept known as the bioactive conformation. This knowledge can then be used in subsequent studies, such as molecular docking, to predict binding affinity and orientation with higher accuracy. ulisboa.ptnih.gov

In Silico Prediction of Relevant Biological Parameters for Research

In silico methods, which involve computer-based simulations and modeling, are essential in modern chemical and pharmaceutical research for the early assessment of a compound's potential as a drug candidate. nih.govresearchgate.net These predictive models evaluate key biological parameters, particularly those related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov For this compound, predicting these properties helps to identify potential liabilities and guide further experimental studies, saving significant time and resources. sci-hub.se

The prediction of these parameters is typically achieved using Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms. nih.gov These models are trained on large datasets of compounds with known experimental values and learn to correlate chemical structures with specific ADMET properties.

For this compound, a range of important biological parameters can be computationally predicted. These predictions provide a preliminary profile of the molecule's likely behavior in a biological system. Key parameters include physicochemical properties that influence pharmacokinetics, bioavailability, and drug-likeness.

Below is an interactive table of computationally predicted parameters relevant to the research of this compound. These values are derived from established in silico models and algorithms.

| Parameter | Predicted Value | Significance in Research |

|---|---|---|

| Molecular Weight | 195.22 g/mol | Influences absorption and distribution; values <500 are generally favored for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | Measures lipophilicity, affecting solubility, permeability across membranes, and plasma protein binding. Values between 1 and 3 are often optimal. |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. Values <140 Ų are associated with good cell permeability. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds. Affects solubility and membrane permeability. Values ≤5 are preferred. |

| Hydrogen Bond Acceptors | 4 | Number of N or O atoms. Affects solubility and membrane permeability. Values ≤10 are preferred. |

| Rotatable Bonds | 4 | Indicates molecular flexibility. Higher numbers can negatively impact bioavailability. Values ≤10 are generally considered favorable. |

| Lipinski's Rule of Five | 0 Violations | A rule of thumb to evaluate drug-likeness and likelihood of oral bioavailability. No violations suggest favorable properties. |

These in silico predictions suggest that this compound possesses physicochemical properties consistent with good oral bioavailability and drug-likeness, making it a compound of interest for further investigation. researchgate.net

Advanced Analytical Methodologies for Research Purposes

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of Methyl 2-(3-amino-4-methylphenoxy)acetate and understanding its interaction with biological molecules at a molecular level.

NMR Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of small molecules like this compound to their biological targets. sci-hub.boxnih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly valuable. sci-hub.box

In a typical STD-NMR experiment, selective saturation is applied to the protein target. If this compound binds to the protein, this saturation will be transferred to the ligand, resulting in a decrease in the intensity of its NMR signals. nih.gov The degree of saturation transfer for different protons on the ligand provides information about which parts of the molecule are in close contact with the protein, allowing for the mapping of the binding epitope.

Chemical Shift Perturbation (CSP) studies, often utilizing 2D NMR experiments like ¹H-¹⁵N HSQC, monitor changes in the chemical shifts of the protein's signals upon the addition of this compound. researchgate.net Significant shifts in specific amino acid residues indicate their involvement in the binding interaction, thereby identifying the binding site on the protein. sci-hub.box These methods are crucial for understanding the molecular basis of the ligand's activity and for guiding structure-based drug design. researchgate.net

Table 1: Illustrative NMR Techniques for Ligand-Target Interaction Studies

| Technique | Information Obtained | Typical Application |

|---|---|---|

| Saturation Transfer Difference (STD) NMR | Identifies which parts of the ligand are in close proximity to the target protein. | Epitope mapping of this compound. |

| Chemical Shift Perturbation (CSP) | Pinpoints the amino acid residues on the protein involved in binding the ligand. | Identification of the binding site for this compound on its target. |

| WaterLOGSY | Differentiates between binders and non-binders in a mixture. | Screening for binding of this compound and its analogs. researchgate.net |

Mass Spectrometry for Metabolite Profiling in Animal Studies

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying metabolites of this compound in biological samples from animal studies. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is commonly used for this purpose. This technique allows for the accurate mass measurement of potential metabolites, which aids in the determination of their elemental composition.

In a typical metabolite profiling study, biological samples such as plasma, urine, or tissue homogenates are collected after administration of the parent compound. nih.gov These samples are then processed to extract the metabolites, which are subsequently separated by LC and analyzed by MS. nih.gov By comparing the mass spectra of the samples from treated animals with those from control animals, unique signals corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information that helps in their definitive identification. Common metabolic transformations that could be expected for this compound include hydroxylation, N-acetylation, and glucuronidation.

Chromatographic Methods for Quantification in Biological Matrices

Chromatographic techniques are essential for the accurate quantification of this compound and its metabolites in complex biological samples.

LC-MS/MS for Compound Levels in Animal Plasma and Tissues

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity. researchgate.netresearchgate.net A validated LC-MS/MS method would be developed for the determination of this compound concentrations in animal plasma and various tissues. bioanalysis-zone.com This involves optimizing the chromatographic conditions to achieve good separation from endogenous matrix components and selecting specific precursor-to-product ion transitions for the analyte and an internal standard in the multiple reaction monitoring (MRM) mode. nih.gov

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect. researchgate.net Such a validated method is crucial for pharmacokinetic studies, enabling the determination of key parameters like absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 2: Representative Parameters for a Validated LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures a proportional response of the instrument to the concentration of the analyte. |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of the determined value to the true value. |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Indicates the reproducibility of the measurements. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | The lowest concentration that can be reliably quantified. |

Chiral Chromatography for Enantiomeric Purity Assessment in Research Samples

If this compound is a chiral compound, it is essential to assess its enantiomeric purity, as different enantiomers can have distinct pharmacological and toxicological properties. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the most common technique for separating enantiomers. mdpi.comyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of compounds, including those with amine and ester functionalities. windows.net A suitable chiral HPLC method would be developed by screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. sigmaaldrich.com This method would then be used to determine the enantiomeric excess (ee) of research samples of this compound, ensuring the quality and consistency of the material used in biological studies. researchgate.net

Biophysical Techniques for Ligand-Target Characterization

In addition to NMR, other biophysical techniques can be employed to characterize the interaction between this compound and its biological target. researchgate.net These methods provide complementary information and can be used to validate findings from other techniques.

Surface Plasmon Resonance (SPR) is a label-free technique that can measure the kinetics and affinity of a ligand-target interaction in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the response at different ligand concentrations, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat change associated with a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the binding of this compound to its target, offering insights into the driving forces of the interaction.

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, can be used to assess ligand binding by measuring the change in the thermal stability of the target protein upon ligand binding. nih.gov The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). DSF is a rapid and cost-effective method for screening compounds and confirming ligand binding.

Table 3: Comparison of Biophysical Techniques for Ligand-Target Characterization

| Technique | Key Parameters Measured | Advantages |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ, kₑ, Kₑ | Real-time kinetics, label-free. |

| Isothermal Titration Calorimetry (ITC) | Kₐ, n, ΔH, ΔS | Complete thermodynamic profile, solution-based. |

| Differential Scanning Fluorimetry (DSF) | ΔTₘ | High-throughput, low sample consumption. nih.gov |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. In the context of drug discovery and development, SPR is frequently employed to determine the binding kinetics of a small molecule, such as this compound, to a target protein. This analysis provides crucial information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

A typical SPR experiment would involve immobilizing a target protein onto a sensor chip and then flowing a series of concentrations of this compound over the surface. The binding events are detected as changes in the refractive index at the sensor surface.

Hypothetical Data Presentation:

Were data available, a table summarizing the kinetic parameters for the interaction of this compound with a putative target protein would be presented as follows:

| Analyte Concentration (nM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is a technique used to measure the heat changes that occur during a binding event. This allows for the direct determination of the thermodynamic parameters of an interaction, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide a complete thermodynamic profile of the binding interaction between a ligand and its target.

In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding would be measured to determine the thermodynamic signature of the interaction.

Hypothetical Data Presentation:

A summary of the thermodynamic parameters for the binding of this compound to a target protein, if available, would be displayed in a table like the one below:

| Parameter | Value |

| Stoichiometry (n) | Data Not Available |

| Affinity (KD) (μM) | Data Not Available |

| Enthalpy (ΔH) (kcal/mol) | Data Not Available |

| Entropy (ΔS) (cal/mol·deg) | Data Not Available |

X-ray Crystallography for Ligand-Protein Co-Crystal Structures

X-ray crystallography is an essential technique for elucidating the three-dimensional structure of molecules at atomic resolution. In drug design, obtaining a co-crystal structure of a ligand bound to its protein target is invaluable. It provides a detailed picture of the binding mode, identifying the specific amino acid residues involved in the interaction and the precise orientation of the ligand within the binding site. This structural information is critical for understanding the basis of molecular recognition and for guiding structure-based drug design efforts.

To date, no published X-ray co-crystal structures of this compound in complex with a protein target are available in the Protein Data Bank (PDB) or other scientific databases.

Future Research Directions and Potential Academic Applications

Methyl 2-(3-amino-4-methylphenoxy)acetate as a Chemical Probe for Fundamental Biological Research

Small molecules are invaluable tools for dissecting complex biological processes, and the structure of this compound makes it an intriguing candidate for development as a chemical probe. The phenoxyacetic acid scaffold is a known pharmacophore present in various biologically active compounds. jetir.org For instance, derivatives of phenoxyacetic acid have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govresearchgate.net Other analogues have been explored as potent and selective inhibitors of monoamine oxidases (MAOs), which are important targets for antidepressant drugs. nih.gov

Future research could focus on screening this compound against a panel of biological targets to identify novel interactions. Its functional groups—the primary amine, the ether linkage, and the methyl ester—provide handles for modification, allowing for the attachment of fluorescent tags or biotin (B1667282) labels. Such modifications would enable researchers to track the molecule within cells, identify its binding partners, and elucidate its mechanism of action, thereby providing new insights into cellular pathways.

Exploration as a Precursor or Intermediate in Complex Molecule Synthesis

In the field of organic synthesis, this compound represents a versatile building block for constructing more complex molecular architectures. orgsyn.org The compound features several reactive sites that can be selectively manipulated. nih.gov

The Primary Amine: The amino group is a key functional handle. It can readily undergo acylation to form amides, alkylation to form secondary or tertiary amines, or serve as a nucleophile in cyclization reactions to create heterocyclic systems. elsevierpure.com

The Aromatic Ring: The benzene (B151609) ring can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's steric and electronic properties.

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or acid chlorides. Alternatively, it can undergo transesterification to introduce different alkyl groups.

This multifunctionality makes this compound a valuable starting material for diversity-oriented synthesis, a strategy used to create libraries of structurally diverse compounds for high-throughput screening in drug discovery. mdpi.com

Investigation in Agrochemical Research as a Lead Scaffold

The phenoxyacetic acid core is a well-established scaffold in agrochemical research. jetir.org Many commercial herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), belong to this class of compounds. noaa.govencyclopedia.pub These herbicides function as synthetic auxins, mimicking a natural plant growth hormone to induce uncontrolled growth and ultimately kill targeted broadleaf weeds. encyclopedia.pubmdpi.com

Given its structural similarity to these proven herbicides, this compound is a prime candidate for investigation as a lead scaffold in the development of new plant growth regulators or herbicides. mdpi.com Future studies could involve evaluating its herbicidal activity against a range of plant species. Furthermore, the amino and methyl substituents on the phenyl ring offer opportunities for modification to fine-tune its activity, selectivity, and environmental persistence. Beyond herbicides, the broad biological activity of phenoxyacetic acid derivatives suggests potential applications as fungicides or insecticides, warranting further screening and development. jetir.orgresearchgate.net

Development of Novel Analogues for Enhanced Specificity and Potency

A key avenue for future research is the systematic development of analogues of this compound to establish structure-activity relationships (SAR). mdpi.com By methodically altering different parts of the molecule and assessing the impact on biological activity, researchers can design new compounds with improved properties. semanticscholar.orgmdpi.com

Potential modifications could include:

N-Acylation/Alkylation: Converting the primary amine to various amides or secondary/tertiary amines to probe the importance of this group for target binding.

Ring Substitution: Introducing different substituents (e.g., halogens, nitro groups, or alkyl chains) at other positions on the phenyl ring to modulate electronic properties and steric bulk.

Ester Modification: Replacing the methyl ester with other esters, or converting it to an amide, to alter solubility, stability, and pharmacokinetic properties.

This iterative process of design, synthesis, and biological evaluation could lead to the discovery of highly potent and selective molecules for therapeutic or agrochemical use. nih.gov

Table 1: Potential Molecular Modifications for Analogue Development

| Molecular Position | Type of Modification | Potential Impact |

|---|---|---|

| 3-Amino Group | Acylation, Alkylation, Sulfonylation | Alter binding affinity, hydrogen bonding capacity, and lipophilicity. |

| 4-Methyl Group | Replacement with other alkyl groups or halogens | Modify steric interactions and electronic properties of the ring. |

| Aromatic Ring | Introduction of additional substituents (e.g., Cl, F, NO2) | Enhance potency and selectivity; alter metabolic stability. |

Integration of Multi-Omics Data in Compound Research

To fully understand the biological effects of this compound or its future analogues, modern systems biology approaches can be employed. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of a compound's impact on a biological system. youtube.commdpi.com

If a biologically active analogue is identified, a multi-omics study could be designed. For example, cells or a model organism could be treated with the compound, followed by a comprehensive analysis of changes at multiple molecular levels. utmb.edu

Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound.

Proteomics: Would identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of altered gene expression. nih.gov

Metabolomics: Would measure changes in the levels of small-molecule metabolites, providing a direct readout of the compound's effect on cellular metabolism. utmb.edunih.gov

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify its primary molecular target, and uncover potential off-target effects, thereby accelerating its development and ensuring a more comprehensive understanding of its biological activity. plos.org

Table 2: Hypothetical Multi-Omics Experimental Design

| Omics Layer | Technique | Objective |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Identify differentially expressed genes and perturbed signaling pathways. |

| Proteomics | Mass Spectrometry | Quantify changes in protein abundance and identify post-translational modifications. |

| Metabolomics | Mass Spectrometry / NMR | Profile changes in endogenous metabolites to understand metabolic reprogramming. |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-amino-4-methylphenoxy)acetate, and how can reaction yields be improved?

- Methodological Answer : The synthesis of methyl esters like this compound typically involves nucleophilic substitution or esterification. For example, similar compounds (e.g., methyl 2-phenylacetoacetate) are synthesized via coupling reactions using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids . To improve yields, optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For amino-substituted phenoxyacetates, protect the amine group (e.g., using Boc or Fmoc groups) to prevent side reactions during esterification . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to identify the methyl ester (-OCH) peak at ~3.6–3.8 ppm and aromatic protons (3-amino-4-methylphenyl group) between 6.5–7.5 ppm. IR spectroscopy confirms ester C=O stretching at ~1720 cm and NH stretching at ~3300–3500 cm .

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELXL for structure refinement and Mercury for visualization of intermolecular interactions (e.g., hydrogen bonds between NH and ester groups) . ORTEP-3 can generate thermal ellipsoid diagrams to assess atomic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from variations in assay conditions or impurities. To address this:

- Standardize Protocols : Use validated assays (e.g., HPLC purity >98% as in ).

- Control Variables : Test under consistent pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Metabolic Profiling : Use liver microsomal assays (as in ) to evaluate metabolite interference.

- Statistical Analysis : Apply multivariate regression to isolate structural contributors (e.g., methyl vs. amino group positioning) to activity .

Q. What computational strategies predict the solubility and stability of this compound in physiological environments?

- Methodological Answer :

- LogP Calculations : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (LogP ~1.5–2.0 for similar esters ), indicating moderate lipophilicity.

- DFT Simulations : Model hydrolysis pathways under acidic/alkaline conditions. The ester group is prone to hydrolysis; stability can be enhanced by electron-donating substituents (e.g., methyl at the 4-position) .

- Molecular Dynamics (MD) : Simulate interactions with water and biomolecules to predict aggregation or degradation trends .

Q. How can substituent modifications enhance the pharmacological profile of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methyl group with halogens (e.g., Cl, as in ) to modulate electronic effects. Introduce bulkier substituents (e.g., trifluoromethoxy ) to improve membrane permeability.

- Prodrug Design : Convert the ester to a amide (e.g., using atenolol acid derivatives ) for sustained release.

- Biological Testing : Use in vitro models (e.g., CYP450 enzyme assays ) to assess metabolic stability and toxicity.

Methodological Challenges

Q. What experimental precautions are critical when handling this compound?

- Methodological Answer :

- Safety Protocols : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (GHS Category 2B ).

- Storage : Store at –20°C in airtight containers to prevent hydrolysis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and comply with local regulations for amine-containing waste .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound (Predicted)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.